molecular formula C36H70O17 B610219 Propargyl-PEG17-methane CAS No. 146185-77-5

Propargyl-PEG17-methane

Cat. No.: B610219
CAS No.: 146185-77-5
M. Wt: 774.94
InChI Key: KXGWRMYKHLIJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG17-methane is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a propargyl group, which is an alkyne functional group, and a PEG chain with 17 ethylene glycol units. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Mechanism of Action

Target of Action

Propargyl-PEG17-methane is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging specific proteins for degradation .

Mode of Action

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs . The hydrophilic polyethylene glycol (PEG) spacer in the compound increases its solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of the action of this compound, as part of a PROTAC, is the selective degradation of the target protein . This can lead to a variety of molecular and cellular effects, depending on the function of the degraded protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper as a catalyst . Additionally, the hydrophilic PEG spacer can enhance the solubility of the compound in aqueous environments , potentially influencing its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG17-methane can be synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: Propargyl-PEG17-methane is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous environments. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWRMYKHLIJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.